

A Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Cat. No.: B1273808

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3-bromophenyl)-3-pyridinecarboxaldehyde**, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers a thorough analysis of its spectroscopic characterization. With the CAS Number 376646-64-9, this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics and complex organic molecules.

Introduction: The Strategic Importance of Aryl-Substituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with phenyl rings make it a cornerstone of modern medicinal chemistry. The introduction of aryl substituents onto the pyridine core, particularly at the 4-position, allows for the precise modulation of a molecule's steric and electronic properties, profoundly influencing its interaction with biological targets. **4-(3-Bromophenyl)-3-pyridinecarboxaldehyde**, in

particular, offers a unique combination of functionalities: a reactive aldehyde for further elaboration, a pyridine ring for core structural requirements, and a bromophenyl moiety that can serve as a handle for subsequent cross-coupling reactions or as a key pharmacophoric element. This trifecta of features makes it a highly valuable intermediate in the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Property	Value	Source
CAS Number	376646-64-9	
Molecular Formula	<chem>C12H8BrNO</chem>	
Molecular Weight	262.11 g/mol	
Appearance	Solid, typically a crystalline material. Color can range from light brown to yellow.	
Melting Point	84-86 °C	
Boiling Point (Predicted)	379.6 ± 32.0 °C at 760 mmHg	
Density (Predicted)	1.490 ± 0.06 g/cm³	
Solubility	Limited solubility in water; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	
pKa (Predicted)	3.54 ± 0.18	

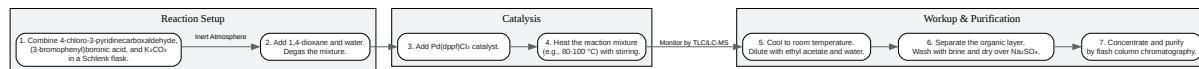
Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its functional group tolerance and reliability. The following protocol is a robust, self-validating system for the synthesis of **4-(3-bromophenyl)-3-pyridinecarboxaldehyde**.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Experimental Workflow Diagram



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Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Step-by-Step Methodology

Materials:

- 4-Chloro-3-pyridinecarboxaldehyde (1.0 eq)
- (3-Bromophenyl)boronic acid (1.2 eq)
- Potassium carbonate (K₂CO₃) (3.0 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-pyridinecarboxaldehyde, (3-bromophenyl)boronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
- Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
- Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of the inert gas.
- Heat the reaction mixture to 80-100 °C and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford **4-(3-bromophenyl)-3-pyridinecarboxaldehyde** as a solid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized **4-(3-bromophenyl)-3-pyridinecarboxaldehyde** must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides key structural information. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The aromatic protons of both the pyridine and bromophenyl rings will resonate in the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns based on their coupling with adjacent protons.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the aldehyde carbonyl carbon around δ 190-195 ppm. The aromatic carbons will appear in the δ 120-155 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm^{-1} . Aromatic C=C and C-N stretching vibrations will be observed in the $1580\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ with nearly equal intensity, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively.

Applications in Drug Discovery and Organic Synthesis

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde is a versatile building block with significant potential in several areas of chemical research:

- Medicinal Chemistry: The pyridine and bromophenyl moieties are common features in pharmacologically active molecules. The aldehyde group provides a convenient point for derivatization to build more complex structures for screening against various biological targets.
- Organic Synthesis: As a bifunctional molecule, it can undergo a wide range of chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions. The bromo-substituent can be further functionalized through additional cross-coupling reactions, allowing for the synthesis of elaborate molecular architectures.
- Material Science: The rigid, aromatic structure of this compound makes it a potential precursor for the synthesis of novel polymers and organic materials with interesting electronic and optical properties.

Conclusion

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde is a valuable and versatile chemical intermediate. This guide has provided a comprehensive overview of its properties, a detailed and reliable protocol for its synthesis, and a framework for its thorough characterization. The information presented herein is intended to empower researchers and scientists in their efforts to leverage this important building block for the advancement of drug discovery and chemical synthesis.

- To cite this document: BenchChem. [A Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273808#4-3-bromophenyl-3-pyridinecarboxaldehyde-cas-number>]

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